molecular formula C8H13NO4 B2627789 (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid CAS No. 1599223-18-3

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid

Cat. No.: B2627789
CAS No.: 1599223-18-3
M. Wt: 187.195
InChI Key: NDYTZOXGVKESQK-NTSWFWBYSA-N
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Description

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a unique oxolane ring substituted with a dimethylcarbamoyl group and a carboxylic acid group, making it a versatile molecule for synthetic and research applications.

Scientific Research Applications

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxirane with a dimethylcarbamoyl chloride in the presence of a base to form the oxolane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which (2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R,5S)-5-(dimethylcarbamoyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-9(2)7(10)5-3-4-6(13-5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYTZOXGVKESQK-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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